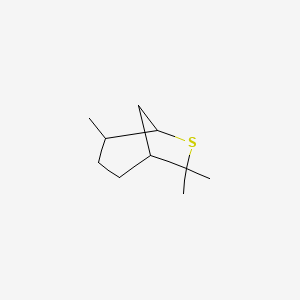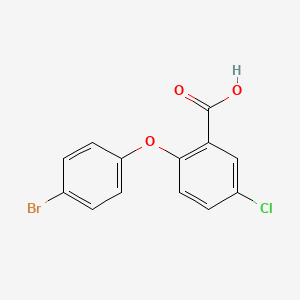
Methyl 2-isocyanoisovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-isocyanoisovalerate is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique structural features and reactivity, making them valuable in various chemical applications. This compound is characterized by the presence of an isocyano group (-N≡C) attached to a methyl isovalerate backbone.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanoisovalerate can be synthesized through several methods. One common approach involves the reaction of methyl isovalerate with an appropriate isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions: Methyl 2-isocyanoisovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Methyl 2-isocyanoisovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for its antibacterial and antifungal properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-isocyanoisovalerate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. The isocyano group can form complexes with metal ions, influencing various biochemical pathways. This reactivity is harnessed in drug design to target specific enzymes and proteins.
相似化合物的比较
Methyl isovalerate: Shares a similar backbone but lacks the isocyano group.
Methyl isocyanate: Contains the isocyano group but differs in its overall structure.
Uniqueness: Methyl 2-isocyanoisovalerate is unique due to the presence of both the isocyano group and the methyl isovalerate backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
methyl 2-isocyano-3-methylbutanoate |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3 |
InChI 键 |
WOTFMTYQJNZRLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)

![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)



![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)


![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
